Product packaging for 6-bromo-1H-benzo[d]imidazol-4-amine(Cat. No.:)

6-bromo-1H-benzo[d]imidazol-4-amine

Cat. No.: B8680983
M. Wt: 212.05 g/mol
InChI Key: AXWRECIVRQXOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Benzimidazole (B57391) Scaffold in Heterocyclic Chemistry

The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to serve as a core for a wide array of pharmacologically active compounds. nih.govnih.gov This is attributed to its unique structural features, including hydrogen bond donor and acceptor capabilities, potential for π-π stacking interactions, and the ability to engage in hydrophobic interactions. nih.gov These characteristics enable benzimidazole derivatives to bind effectively to a diverse range of biological targets.

The broad spectrum of biological activities associated with benzimidazole derivatives is remarkable, encompassing:

Anticancer agents nih.gov

Antimicrobial and antifungal agents

Antiviral compounds

Anti-inflammatory drugs

Antihypertensive agents nih.gov

Antitubercular therapies nih.gov

The adaptability of the benzimidazole ring system allows for the synthesis of a vast library of derivatives with tailored properties, solidifying its importance as a fundamental building block in the development of new therapeutic agents. researchgate.net

The Unique Role of Halogenated Benzo[d]imidazoles in Chemical Synthesis and Design

The introduction of halogen atoms, such as bromine, onto the benzimidazole scaffold has a profound impact on its chemical and physical properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The presence of a bromine atom can alter the electron distribution within the benzimidazole ring system, affecting its reactivity and potential for non-covalent interactions, such as halogen bonding, which is increasingly recognized for its importance in ligand-receptor interactions.

From a synthetic perspective, halogenated benzimidazoles are valuable intermediates. The carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This strategic functionalization is a key aspect of modern drug design, allowing for the fine-tuning of a compound's pharmacological profile.

Rationale for Focused Academic Inquiry into 6-Bromo-1H-benzo[d]imidazol-4-amine

The specific compound, this compound, has garnered attention within the scientific community primarily as a valuable building block in the synthesis of more complex molecules, particularly those with potential therapeutic applications. Its commercial availability from various suppliers indicates a demand for this specific isomer in research and development.

The rationale for the focused inquiry into this compound stems from its potential as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The strategic placement of the bromo and amino groups on the benzimidazole scaffold of this compound provides two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships in the design of potent and selective kinase inhibitors.

While detailed research findings on the direct biological activity of this compound are not extensively published, its role as a precursor is implicitly significant. The reversed positioning of the bromo and amino groups compared to other isomers can influence solubility and binding affinity in biological targets, making it a unique tool for medicinal chemists. nih.gov The investigation of such isomers is crucial for understanding the subtle structural requirements for effective drug-target interactions.

Chemical Data

Below are tables detailing some of the known properties of this compound and a closely related compound for comparative purposes.

Table 1: Properties of this compound

PropertyValue
CAS Number 1360899-50-8
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Not specified (commercial availability)

Table 2: Properties of 6-Bromo-1H-benzimidazole

PropertyValueReference
CAS Number 4887-88-1 sigmaaldrich.com
Molecular Formula C₇H₅BrN₂ sigmaaldrich.com
Molecular Weight 197.03 g/mol sigmaaldrich.com
Melting Point 130-134 °C sigmaaldrich.com
Form Powder sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B8680983 6-bromo-1H-benzo[d]imidazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

6-bromo-1H-benzimidazol-4-amine

InChI

InChI=1S/C7H6BrN3/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2,(H,10,11)

InChI Key

AXWRECIVRQXOGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1N)N=CN2)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Bromo 1h Benzo D Imidazol 4 Amine

Established Synthetic Routes for 6-Bromo-1H-benzo[d]imidazol-4-amine

The synthesis of this compound typically involves a multi-step process, beginning with the appropriate selection and synthesis of precursors, followed by cyclization to form the benzimidazole (B57391) ring.

Precursor Synthesis and Reactant Selection

A common precursor for the synthesis of this compound is 2,6-dibromo-4-nitroaniline. chemicalbook.comrsc.org This intermediate can be prepared from 4-nitroaniline (B120555) through bromination. chemicalbook.comrsc.org Various brominating agents and reaction conditions have been explored for this conversion.

One approach involves the use of bromine in a solvent like tetrachloromethane. chemicalbook.com Another method, which is described as an organic solvent-free process, utilizes a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. rsc.org This "green" process is performed at ambient conditions and allows for the recycling of the aqueous acidic filtrate. rsc.orgrsc.org The ratio of bromide to bromate is crucial for the reaction's efficiency. rsc.org

A different strategy employs a sulfuric acid medium for the bromination of p-nitroaniline, followed by the addition of an oxidant. google.com The reaction can be carried out with bromine and hydrogen peroxide in sulfuric acid at varying concentrations and temperatures. google.com

The subsequent step involves the reduction of the nitro group in a substituted nitroaniline to an amine, followed by cyclization to form the benzimidazole ring. A general one-pot procedure for converting 2-nitroamines to benzimidazoles utilizes formic acid, iron powder, and ammonium (B1175870) chloride. organic-chemistry.org This method is noted for its compatibility with a wide range of functional groups. organic-chemistry.org

Optimization of Reaction Conditions: Temperature, Solvents, Catalysis, and Reaction Time

The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of benzimidazole derivatives.

Temperature: The cyclization reaction to form the benzimidazole ring is often influenced by temperature. For instance, in the synthesis of certain benzimidazole derivatives, reflux conditions have been shown to significantly increase the product yield compared to room temperature. researchgate.net

Solvents: The choice of solvent can significantly impact the outcome of the reaction. Ethanol is frequently used as a solvent for the condensation of o-phenylenediamines with aldehydes. nih.govnih.gov In some cases, solvent-free conditions have also been employed. researchgate.net For specific reactions like the Sonogashira coupling of N-Boc-2-bromobenzimidazole, triethylamine (B128534) can be used as the solvent. nih.gov

Catalysis: A variety of catalysts have been utilized to promote the synthesis of benzimidazoles. These include:

Acid Catalysis: Strong acids like hydrochloric acid, p-toluenesulfonic acid, and polyphosphoric acid have been traditionally used for the condensation of o-phenylenediamines with carboxylic acids. nih.govacs.org Sulfuric acid has also been employed. google.com

Metal Catalysis: Palladium catalysts, particularly in combination with phosphine (B1218219) ligands, are widely used in cross-coupling reactions to functionalize the benzimidazole core. wikipedia.orgnih.govorganic-chemistry.org Copper catalysts, such as copper(I) iodide (CuI), are also used, for instance, in Sonogashira couplings. nih.gov Nickel-aluminum alloys have been used for the reduction of cyano groups. nih.govacs.org Supported gold nanoparticles (AuNPs), particularly Au/TiO2, have been shown to be effective catalysts for the selective reaction between o-phenylenediamine (B120857) and aldehydes under ambient conditions. mdpi.com

Other Catalysts: Sodium metabisulfite (B1197395) (Na₂S₂O₅) can be used as an oxidizing agent in the condensation of o-phenylenediamines with aldehydes. nih.gov Zinc oxide nanoparticles (ZnO-NPs) have also been reported as an efficient catalyst for benzimidazole synthesis. nih.gov

Reaction Time: The duration of the reaction is another important parameter. Optimization studies have shown that extending the reaction time does not always lead to improved yields. researchgate.net Microwave irradiation has been employed to expedite reactions, significantly reducing the reaction time compared to conventional heating. organic-chemistry.orgresearchgate.net

Derivatization and Functionalization Strategies for the this compound Core

The this compound core offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

Regioselective Functionalization of the Benzimidazole Nitrogen Atoms

The nitrogen atoms of the benzimidazole ring can be functionalized through N-alkylation or N-acylation. N-alkylation is a common strategy to introduce various substituents. acs.org For instance, N-alkylation of a benzimidazole intermediate with alkyl bromides can be achieved using sodium hydride (NaH) as a base in a solvent mixture like DCM/DMF. acs.org Microwave-assisted N-alkylation has also been reported. acs.org N-acylation can be achieved by reacting the benzimidazole with aldehydes in the presence of an organocatalyst and an oxidant. acs.org

Modifications of the Amino Group

The amino group at the C-4 position is a key functional handle for further derivatization. It can undergo various reactions, such as acylation or participation in the formation of new heterocyclic rings. For example, the amino group can be part of a reductive amination reaction. acs.org

Substitution Reactions on the Benzene (B151609) Ring, particularly at C-6 and C-4

The bromine atom at the C-6 position is particularly susceptible to substitution reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki coupling reaction allows for the formation of carbon-carbon bonds by reacting the bromo-substituted benzimidazole with boronic acids. This is a versatile method for introducing aryl or heteroaryl substituents at the C-6 position.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction can be used to replace the bromine atom at C-6 with various primary or secondary amines, providing access to a wide range of N-arylated products. wikipedia.orgnih.gov The choice of palladium precatalyst, phosphine ligand, solvent, and base is crucial for the success of this coupling. nih.gov

Other Coupling Reactions: The Sonogashira coupling, another palladium-catalyzed reaction, can be used to introduce alkyne functionalities at the C-6 position. nih.gov

Advanced Coupling Reactions for Scaffold Diversification

The bromine atom at the 6-position of the this compound ring is a versatile handle for introducing molecular diversity through various cross-coupling reactions. These reactions are instrumental in creating new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a broad spectrum of derivatives with potentially enhanced biological activities.

Notably, palladium-catalyzed coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for this purpose. For instance, the Suzuki coupling allows for the introduction of aryl or heteroaryl groups by reacting the bromo-benzimidazole with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. Similarly, the Heck reaction facilitates the formation of a new carbon-carbon bond by coupling with an alkene. These reactions are fundamental in building biaryl structures, which are common motifs in pharmacologically active compounds.

The Sonogashira coupling, another palladium-catalyzed reaction, is employed to introduce alkyne functionalities. This is achieved by reacting this compound with a terminal alkyne, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting alkynyl-substituted benzimidazoles can serve as precursors for further transformations.

In addition to palladium-catalyzed reactions, other transition metals like copper can be utilized. For example, the Ullmann condensation can be employed to form carbon-nitrogen or carbon-oxygen bonds by coupling the bromo-benzimidazole with amines or alcohols, respectively.

These advanced coupling reactions provide a robust platform for the structural diversification of the this compound scaffold, paving the way for the exploration of new chemical space and the development of novel therapeutic agents.

Mechanistic Insights into Synthesis and Chemical Transformations

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes, controlling product selectivity, and minimizing byproduct formation. This section explores the mechanistic details of the synthesis and subsequent chemical transformations of this compound.

Reaction Kinetics and Pathway Elucidation

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. acs.org In the context of this compound, this would involve the cyclization of a substituted 1,2,4-triaminobenzene derivative. The kinetics of this cyclization are influenced by several factors, including the nature of the reactants, the solvent, the temperature, and the presence of a catalyst.

Studies on related benzimidazole syntheses have shown that the reaction often proceeds through a multi-step pathway involving the initial formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization. The rate-determining step can vary depending on the specific reaction conditions. For instance, under acidic conditions, the cyclization step is often rate-limiting, while under neutral or basic conditions, the initial condensation may be slower.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction pathways by modeling the energies of intermediates and transition states. researchgate.net These studies help in elucidating the most favorable reaction pathway and identifying key factors that control the reaction rate and selectivity.

Investigation of Intermediates and Transition States

The isolation and characterization of reaction intermediates are crucial for confirming the proposed reaction mechanism. In the synthesis of benzimidazoles, intermediates such as the initial amide or Schiff base adducts can sometimes be detected or even isolated under specific conditions. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for identifying these transient species. researchgate.net

For the cross-coupling reactions of this compound, the catalytic cycle typically involves several key steps, each with its own set of intermediates and transition states. In a typical Suzuki coupling, for example, the cycle includes the oxidative addition of the bromo-benzimidazole to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst.

The investigation of these intermediates and transition states, often through a combination of experimental techniques and computational modeling, provides a detailed picture of the reaction mechanism at a molecular level. This knowledge is essential for designing more efficient and selective catalytic systems.

Control over Byproduct Formation

In any chemical synthesis, the formation of byproducts can reduce the yield and purity of the desired product, necessitating complex purification procedures. In the synthesis of this compound and its derivatives, several side reactions can occur.

For instance, during the initial benzimidazole ring formation, over-oxidation or incomplete cyclization can lead to the formation of undesired impurities. Careful control of the reaction conditions, such as temperature, reaction time, and the choice of oxidizing agent, is crucial to minimize these side reactions. acs.org

In the context of cross-coupling reactions, common byproducts can arise from homo-coupling of the starting materials, dehalogenation of the bromo-benzimidazole, or side reactions of the functional groups present on the coupling partners. The choice of catalyst, ligand, base, and solvent all play a critical role in controlling the selectivity of the reaction and minimizing the formation of these byproducts. For example, the use of bulky phosphine ligands in palladium-catalyzed reactions can often suppress the formation of homo-coupled products.

A systematic study of the reaction parameters and their effect on the product distribution is essential for developing robust and efficient synthetic protocols with high yields and minimal byproduct formation.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 1h Benzo D Imidazol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. In the case of 6-bromo-1H-benzo[d]imidazol-4-amine, the spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the imidazole (B134444) N-H proton.

The imidazole proton (H-2) typically appears as a singlet in the downfield region. The N-H proton of the imidazole ring is also expected in the downfield region, often as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the primary amine group (NH₂) would likely appear as a broad singlet.

The benzene (B151609) portion of the molecule features two aromatic protons, H-5 and H-7. Their chemical shifts are influenced by the electronic effects of the bromine and amine substituents. The bromine at position 6 and the amine group at position 4 would influence the electron density at the adjacent carbon atoms, thereby affecting the shielding of the attached protons. The proton H-5 is expected to be a doublet, coupled to H-7, and vice versa, although long-range couplings may introduce further complexity. In related compounds like 2-(2-bromophenyl)-1H-benzo[d]imidazole, aromatic protons of the benzimidazole (B57391) core appear in the range of 7.20-7.85 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analysis of substituted benzimidazoles.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 8.0 - 8.2s (singlet)-
H-5~ 6.8 - 7.2d (doublet)~ 2.0 (meta-coupling)
H-7~ 7.2 - 7.5d (doublet)~ 2.0 (meta-coupling)
NH (imidazole)~ 12.0 - 13.0br s (broad singlet)-
NH₂ (amine)~ 4.5 - 5.5br s (broad singlet)-

The ¹³C NMR spectrum is fundamental for confirming the carbon skeleton of a molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts are diagnostic for the type of carbon atom (sp² aromatic, sp² imidazole).

The C-2 carbon of the imidazole ring is typically observed downfield. The quaternary carbons (C-3a, C-6, C-4, and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The C-Br bond will cause the C-6 signal to appear in the range typical for bromo-substituted aromatic carbons. The C-4 carbon, attached to the amino group, will be shifted upfield compared to an unsubstituted carbon. For example, in 2-ethyl-1H-benzo[d]imidazole, the benzimidazole carbons appear between δ 114 and 157 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of substituted benzimidazoles.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 150 - 155
C-4~ 135 - 140
C-5~ 110 - 115
C-6~ 115 - 120
C-7~ 105 - 110
C-3a~ 130 - 135
C-7a~ 140 - 145

For unambiguous assignment of complex structures, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a cross-peak would be expected between H-5 and H-7, confirming their meta-relationship on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the signals for the C-2/H-2, C-5/H-5, and C-7/H-7 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for piecing together the molecular structure. Key expected correlations would include the imidazole N-H proton to carbons C-2, C-7a, and C-3a, and the aromatic protons (H-5, H-7) to neighboring quaternary carbons, confirming the substitution pattern.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which helps in determining the three-dimensional structure and conformation of the molecule.

The collective application of these 2D NMR techniques allows for a complete and confident assignment of all proton and carbon signals, even in complex benzimidazole derivatives. jyoungpharm.org

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are highly effective for identifying specific functional groups present in the structure.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum provides direct evidence for the presence of key functional groups. In this compound, the N-H stretching vibrations of both the imidazole and the primary amine groups are expected in the region of 3100-3500 cm⁻¹. The C=N stretching of the imidazole ring typically appears around 1600-1630 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ region. Studies on benzimidazole itself show characteristic bands for N-H and C-H stretching above 3000 cm⁻¹ and in-plane ring vibrations between 1000-1600 cm⁻¹. nih.govresearchgate.net

Table 3: Predicted FT-IR Vibrational Frequencies for this compound Predicted data based on analysis of substituted benzimidazoles.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (Amine, asymmetric)~ 3400 - 3500
N-H Stretch (Amine, symmetric)~ 3300 - 3400
N-H Stretch (Imidazole)~ 3100 - 3300 (broad)
Aromatic C-H Stretch~ 3000 - 3100
C=N Stretch (Imidazole)~ 1610 - 1640
Aromatic C=C Stretch~ 1450 - 1600
N-H Bend (Amine)~ 1550 - 1620
C-N Stretch~ 1250 - 1350
C-Br Stretch~ 500 - 650

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar and symmetric bonds. For this compound, the symmetric breathing vibrations of the aromatic and imidazole rings are expected to produce strong signals in the Raman spectrum. The C-Br bond, being a heavy atom bond, often gives a characteristic and intense Raman signal. Studies on benzimidazole fungicides have identified characteristic peaks around 1015, 1265, and 1595 cm⁻¹. nih.gov The SERS (Surface-Enhanced Raman Spectroscopy) spectra of benzimidazole show strong bands corresponding to ring vibrations, such as the one at 1597 cm⁻¹. researchgate.net

Table 4: Predicted FT-Raman Active Vibrational Frequencies for this compound Predicted data based on analysis of substituted benzimidazoles.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic Ring Breathing~ 990 - 1020Strong
Imidazole Ring Breathing~ 1250 - 1280Strong
Aromatic C=C Stretch~ 1580 - 1610Strong
C-Br Stretch~ 500 - 650Medium

Correlation of Experimental Vibrational Frequencies with Theoretical Predictions.

The vibrational properties of benzimidazole derivatives are effectively studied by comparing experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy with theoretical calculations. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are employed to predict the vibrational frequencies of these molecules. nih.gov For instance, studies on compounds like 2-(4-methoxyphenyl)-1H-benzo[d]imidazole have demonstrated that the calculated harmonic vibrational frequencies, when appropriately scaled, show good agreement with the experimental IR spectra. nih.gov This correlation is crucial for the accurate assignment of vibrational modes.

The process involves optimizing the molecular geometry using a chosen theoretical level and basis set, followed by the calculation of vibrational frequencies. nih.gov Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and the limitations of the theoretical methods. nih.gov For example, optimal uniform scaling factors have been calculated for various methods like B3LYP, B3PW91, and HF, yielding values that bring the theoretical predictions in close alignment with experimental observations. nih.gov The potential energy distribution (PED) analysis is also a valuable tool, used to interpret the theoretical vibrational spectra and understand the contribution of different internal coordinates to each vibrational mode. nih.gov

A comparative analysis of computed and experimental results for various benzimidazole derivatives has shown that methods like DFT/B3LYP with appropriate basis sets provide better agreement with experimental values than the HF method. researchgate.net This comprehensive approach allows for the confident identification of the main functional groups and their characteristic absorption bands. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies.

UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions within molecules like this compound and its derivatives. It provides insights into how these molecules interact with their environment.

Analysis of Absorption Maxima and Band Shapes.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to simulate the electronic spectra and aid in the assignment of the observed absorption bands. researchgate.net These calculations can predict the energies, oscillator strengths, and wavelengths of electronic transitions, which can then be compared with experimental data. researchgate.net For instance, in the study of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide, the simulated spectra showed excellent agreement with the experimental spectra, confirming the nature of the electronic transitions. researchgate.net

Solvatochromic Effects on Electronic Spectra.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a powerful tool for studying the interaction between a solute and solvent molecules and can provide information about the electronic structure and polarity of the solute in its ground and excited states. The electronic spectra of benzimidazole derivatives often exhibit solvatochromic shifts, meaning the position of the absorption maxima changes with the polarity of the solvent. ingentaconnect.comnih.gov

A positive solvatochromism (bathochromic or red shift) is observed when the excited state is more polar than the ground state, leading to stronger stabilization by polar solvents. Conversely, a negative solvatochromism (hypsochromic or blue shift) occurs when the ground state is more polar. For some benzimidazole derivatives, a bathochromic shift is observed in more polar solvents, indicating a stronger interaction with the solvent in the excited state. ingentaconnect.comrsc.org For example, dimethyl formamide (B127407) has been shown to induce a significant bathochromic shift compared to other protic solvents for certain benzimidazole dyes. ingentaconnect.com

The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference in energy between the absorption and emission maxima) with the solvent polarity, providing insights into the change in dipole moment upon excitation. rsc.org Studies on various imidazole and benzimidazole derivatives have demonstrated a significant red-shift in emission spectra with increasing solvent polarity, confirming a positive solvatochromism effect. rsc.org This indicates a more pronounced charge transfer character in the excited state. The analysis of solvatochromic effects is crucial for understanding the photophysical properties of these compounds and their potential applications in areas like dye-sensitized solar cells. ingentaconnect.com

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination.

Mass spectrometry is an indispensable analytical technique for determining the accurate molecular weight and elucidating the fragmentation pathways of organic compounds, including this compound and its derivatives. High-resolution mass spectrometry (HRMS), often performed using techniques like Quadrupole Time-of-Flight (QTOF), provides precise mass measurements, which are crucial for confirming the elemental composition of a molecule. researchgate.netacs.org

The fragmentation patterns observed in the mass spectrum offer valuable structural information. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments can be used to deduce the structure of the parent molecule. For instance, in the analysis of benzimidazole-based thiourea (B124793) derivatives, mass spectrometry is used alongside other spectroscopic techniques to confirm the structure of the synthesized compounds. nih.gov

The fragmentation of related heterocyclic compounds often involves characteristic losses of small neutral molecules or radicals. For example, in the fragmentation of ketones, α-cleavage is a primary mode, while in aromatic aldehydes, the loss of a hydrogen radical (M-1) is common. miamioh.edu While specific fragmentation data for this compound is not detailed in the provided results, general principles of fragmentation for aromatic and heterocyclic amines would apply. This would likely involve cleavages of the imidazole ring and loss of bromine or amine functionalities. The analysis of these fragmentation pathways is essential for the structural confirmation of newly synthesized derivatives. researchgate.net

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination.

Single Crystal X-ray Diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been successfully applied to various benzimidazole derivatives to unambiguously establish their molecular and crystal structures. nih.govmdpi.commdpi.com The data obtained from SC-XRD analysis provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and stereochemistry. nih.gov

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. nih.gov For example, the structure of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea was confirmed using SC-XRD, providing detailed information about its asymmetric unit and hydrogen-bonding geometry. nih.gov

Determination of Molecular Conformation and Stereochemistry.

SC-XRD is unparalleled in its ability to reveal the precise spatial arrangement of atoms within a molecule, including its conformation (the spatial arrangement of atoms that can be interconverted by rotation about single bonds) and stereochemistry (the three-dimensional arrangement of atoms and molecules and its effect on their chemical reactions). For benzimidazole derivatives, SC-XRD studies have been instrumental in confirming the planarity of the benzimidazole ring system and the orientation of substituent groups. mdpi.commdpi.com

In cases where stereoisomers are possible, SC-XRD can determine the absolute configuration of the molecule. beilstein-journals.org The analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the solid-state organization of the molecules. nih.govresearchgate.net For instance, in the crystal structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, the intermolecular interactions were analyzed to understand their role in crystal structure formation. researchgate.net This detailed structural information is vital for structure-activity relationship studies and for the rational design of new materials and therapeutic agents.

Data Tables

Table 1: Spectroscopic Data for Benzimidazole Derivatives

Compound ClassSpectroscopic TechniqueObserved Transitions/PropertiesWavelength/Frequency RangeReference
Mono azo ureido/thioureido benzimidazole dyesUV-Vis Spectroscopyn-π* and π-π* transitions308–442 nm ingentaconnect.com
(2E)-HIPCUV-Vis SpectroscopyElectronic transitionsSimulated spectra agree with experimental researchgate.net
Triphenylimidazole-phenylacrylonitrile derivativeFluorescence SpectroscopyPositive solvatochromismRed-shift of 66 nm with increasing solvent polarity rsc.org
2-(4-methoxyphenyl)-1H-benzo[d]imidazoleFT-IR and Raman SpectroscopyVibrational modesScaled theoretical frequencies match experimental nih.gov

Table 2: Crystallographic Data for a Benzimidazole Derivative

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea--Asymmetric unit contains one molecule and one uncoordinated water molecule. nih.gov
4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine--Detailed analysis of intermolecular interactions. researchgate.net
2-methyl-4-(2-((phenylimino)methyl)-1H-benzo-[d]imidazol-1-yl)-butan-2-ol--Calculated molecular structure agrees well with X-ray structure. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)

A comprehensive understanding of the solid-state architecture of this compound is crucial for elucidating its physicochemical properties and potential applications. The arrangement of molecules within the crystal lattice, governed by a network of intermolecular forces, dictates key characteristics such as solubility, stability, and bioavailability. While specific crystallographic data for this compound is not publicly available, the analysis of related benzimidazole structures provides a foundational understanding of the expected interactions. The primary forces anticipated to direct the crystal packing are hydrogen bonds and π-π stacking interactions, characteristic of the benzimidazole scaffold.

A detailed analysis of the crystal packing of this compound would involve the determination of its unit cell parameters and space group through single-crystal X-ray diffraction. This experimental data would allow for the precise measurement of hydrogen bond distances and angles, as well as the characterization of π-π stacking geometries. The interplay of these various intermolecular forces would ultimately define the three-dimensional supramolecular architecture of the compound.

Table of Expected Intermolecular Interactions and Their Significance:

Interaction TypeDonor/Acceptor GroupsExpected Role in Crystal Packing
Hydrogen BondingImidazole N-H (donor), Imidazole N (acceptor), Amino N-H (donor)Formation of primary structural motifs (chains, dimers), stabilization of the crystal lattice.
π-π StackingBenzimidazole aromatic ringsContribution to crystal stability through van der Waals forces, influencing electronic properties.
Halogen BondingBromine atom (donor), N or other nucleophilic sites (acceptor)Directional control of molecular assembly, contributing to the overall packing arrangement.

The synergistic effect of these interactions governs the formation of a stable, three-dimensional crystal lattice. The specific arrangement will have a direct impact on the material's bulk properties.

Computational Analysis of this compound Not Found in Current Scientific Literature

A thorough review of available scientific literature reveals a lack of specific computational and theoretical modeling studies for the chemical compound This compound . While extensive research employing computational chemistry methods exists for various derivatives of benzimidazole, no dedicated studies with published data could be located for this particular molecule.

Computational techniques such as Density Functional Theory (DFT) are powerful tools for investigating the electronic and structural properties of molecules. These methods are commonly used to perform geometry optimization, conformational analysis, and to understand the electronic landscape through Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, analyses like Molecular Electrostatic Potential (MESP) surfaces help in identifying the electron-rich and electron-deficient regions of a molecule, which are key to predicting intermolecular interactions. Natural Bond Orbital (NBO) analysis provides detailed insights into charge transfer and the bonding characteristics within a molecule.

The prediction of Nonlinear Optical (NLO) properties, including the calculation of polarizability (α) and the first hyperpolarizability (β), is another significant area of computational chemistry, particularly in the search for new materials for optoelectronic applications. Studies on related benzimidazole compounds have shown that this heterocyclic system can be a promising scaffold for NLO materials. uni.luacs.org

However, despite the application of these theoretical methods to a wide range of analogous compounds, specific data sets, including optimized geometries, HOMO-LUMO energy values, MESP maps, NBO charge distributions, and NLO properties for this compound, are not present in the surveyed literature. Consequently, the detailed analysis as requested for the subsections of this report cannot be provided at this time. Further experimental and theoretical research is required to elucidate the specific computational characteristics of this compound.

Computational Chemistry and Theoretical Modeling of 6 Bromo 1h Benzo D Imidazol 4 Amine

Prediction of Nonlinear Optical (NLO) Properties.

Theoretical Approaches for Enhancing NLO Response

The development of materials with significant third-order nonlinear optical (NLO) properties is crucial for applications in optoelectronics and photonics. Theoretical and computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and enhancing the NLO response of organic molecules. The key to a high NLO response in organic compounds often lies in a π-conjugated system featuring electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

In the case of 6-bromo-1H-benzo[d]imidazol-4-amine, the benzimidazole (B57391) ring system provides the core π-conjugation. The bromine atom at the 6-position acts as an electron-withdrawing group (due to its electronegativity) while the amine group at the 4-position is a strong electron-donating group. This "push-pull" architecture is a well-established strategy for increasing molecular hyperpolarizability, a key parameter governing NLO activity.

Theoretical studies on related molecules demonstrate how substitutions can modulate NLO properties. For instance, a study on a benzodiazepine (B76468) derivative featuring bromo and nitro (an EWG) substitutions showed that these groups significantly enhance the second-order hyperpolarizability (γ) to the order of 10⁻³⁴ esu. nih.gov The calculations, often employing hybrid functionals like B3LYP and CAM-B3LYP, can predict these values. nih.govresearchgate.net For this compound, theoretical modeling would involve calculating parameters such as dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ).

A critical factor is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response. In our target molecule, the HOMO is expected to be localized primarily on the electron-rich amine and imidazole (B134444) portions, while the LUMO may extend over the electron-deficient bromo-substituted benzene (B151609) ring. Theoretical calculations can precisely map these orbitals and predict the charge transfer characteristics that are essential for a strong NLO response. researchgate.net

Table 1: Theoretical NLO Parameters for a Substituted Benzodiazepine This table illustrates the type of data generated in theoretical NLO studies on related structures.

ParameterComputational MethodCalculated ValueReference
Second-order Hyperpolarizability (γ)CAM-B3LYP/6–311++G(d,p)(2.40–0.3) × 10⁻³⁴ esu nih.gov
HOMO EnergyB3LYP/6–311++G(d,p)-5.99 eV nih.gov
LUMO EnergyB3LYP/6–311++G(d,p)-3.09 eV nih.gov
Energy Gap (Eg)B3LYP/6–311++G(d,p)2.90 eV nih.gov

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is fundamental in drug discovery for identifying potential therapeutic candidates. For this compound, docking studies would elucidate how it interacts with various biological targets, providing insights into its potential mechanisms of action.

While specific docking studies on this compound are not widely published, extensive research on analogous benzimidazole derivatives provides a clear framework for how this molecule would be analyzed. researchgate.netacs.orgnih.govnih.govscispace.com These studies involve preparing the 3D structure of the ligand and the target protein and then using a scoring function to evaluate the most stable binding poses.

Predictive Modeling of Binding Modes and Affinities with Target Proteins

Predictive modeling aims to determine not only how a ligand binds but also how strongly it binds, quantified by the binding affinity (e.g., docking score in kcal/mol or inhibition constant, Ki). nih.govnih.govresearchgate.net For this compound, the benzimidazole core, a known pharmacophore, can interact with various enzymes. For example, benzimidazoles have been docked into targets like human topoisomerase I, acetylcholinesterase (AChE), and microbial enzymes. researchgate.netacs.orgnih.gov

A computational study on 6-Bromo-2-(4-chlorophenyl)-1H-benzimidazole against an Aspergillus niger protein (PDB: 3EQA) and an E. coli protein showed significant binding affinities. researchgate.net Similarly, a series of novel benzimidazole derivatives targeting human topoisomerase I (PDB: 1EJ9) identified compounds with high predicted efficacy. acs.org These models predict that the planar benzimidazole ring often engages in π-π stacking interactions with aromatic amino acid residues (like tyrosine or phenylalanine) in the receptor's active site. The specific substitutions on the ring then fine-tune the binding affinity and selectivity.

Table 2: Example of Predicted Binding Affinities for Benzimidazole Derivatives Against Various Protein Targets

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference
6-Bromo-2-(4-chlorophenyl)-1H-benzimidazoleAspergillus niger protein3EQA- researchgate.net
Benzimidazole Derivative 12bHuman Topoisomerase I-DNA1EJ9- acs.org
1H-benzo[d]imidazol-2-amine derivativeProstaglandin-endoperoxide synthase 2-- scispace.com
4-(1H-benzimidazol-2-yl)-benzene-1,3-diolAcetylcholinesterase (AChE)-- nih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Molecular Interfaces

The specific interactions between the ligand and receptor are crucial for binding stability. For this compound, several key interactions can be predicted:

Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding. The amine (-NH2) group at the 4-position and the N-H group of the imidazole ring are potent hydrogen bond donors. The non-protonated nitrogen atom in the imidazole ring is a hydrogen bond acceptor. nih.gov Docking studies on related benzimidazoles consistently highlight the formation of hydrogen bonds with amino acid residues like lysine (B10760008), aspartate, and serine in the active site, which are critical for anchoring the ligand. researchgate.netacs.org

Hydrophobic Interactions: The benzene ring portion of the molecule is hydrophobic and can form favorable van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The bromine atom at the 6-position is capable of forming halogen bonds, a specific type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on the receptor, such as a carbonyl oxygen. This can significantly contribute to binding affinity and selectivity.

Analysis of the binding mode of a related benzimidazole derivative with human topoisomerase I revealed key hydrogen bonds with arginine and asparagine residues, demonstrating the importance of these interactions. acs.org

Advanced Computational Approaches for Scaffold Design and Virtual Screening

The benzimidazole ring is a highly valued scaffold in medicinal chemistry. researchgate.net Advanced computational methods leverage this scaffold for drug design through virtual screening, a process that involves computationally screening vast libraries of compounds to identify those that are most likely to bind to a drug target. nih.govnih.govacs.org

Two primary approaches are used:

Ligand-Based Virtual Screening (LBVS): This method uses a known active molecule (like a benzimidazole derivative) as a template to search for other compounds in a database with similar structural or chemical features. A recent study successfully used the benzimidazole scaffold in an LBVS search of the ZINC15 database to find potential inhibitors of Triosephosphate Isomerase from Leishmania mexicana, a key parasitic enzyme. nih.gov

Structure-Based Virtual Screening (SBVS): This approach, also known as receptor-based screening, uses the 3D structure of the target protein to dock large numbers of compounds from a library. The compounds are then ranked based on their predicted binding affinity (docking score), and the top candidates are selected for experimental testing.

The this compound structure can serve as a starting point for both methods. Its scaffold can be used to build combinatorial libraries for virtual screening campaigns. By computationally modifying the substituents at various positions, it is possible to design new derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. Machine learning models are increasingly being integrated into these workflows to enhance the predictive accuracy of virtual screening and prioritize candidates more effectively. mdpi.com

Structure Activity Relationships Sar and Molecular Interaction Studies of 6 Bromo 1h Benzo D Imidazol 4 Amine Derivatives

Elucidating Structural Features Governing Molecular Function

The molecular function of 6-bromo-1H-benzo[d]imidazol-4-amine derivatives is intricately linked to their structural characteristics. The strategic placement and nature of various substituents on the benzimidazole (B57391) core can significantly modulate their reactivity and interaction with biological targets. nih.gov

Impact of Substituent Position and Electronic Nature on Molecular Reactivity

The reactivity of the benzimidazole ring is highly sensitive to the electronic properties of its substituents. The bromine atom at the 6-position is a strong electron-withdrawing group, which influences the electron density distribution across the molecule. nih.gov This deactivating effect can be moderated by the introduction of other substituents. researchgate.net

For instance, electron-donating groups, such as methoxy (B1213986) (-OCH3), can enhance the electron density of the benzimidazole system. nih.gov Conversely, the presence of strongly electron-withdrawing groups like nitro (-NO2) or trifluoromethyl (-CF3) further decreases the ring's reactivity towards electrophilic attack. libretexts.org The position of these substituents is also critical. Substitutions at the N1, C2, C5, and C6 positions have been shown to greatly influence the biological activity of benzimidazole derivatives. nih.govmdpi.com

Conformational Analysis and its Influence on Interaction Profiles

The three-dimensional conformation of this compound derivatives plays a crucial role in their interaction with biological macromolecules. The spatial arrangement of atoms and functional groups determines the molecule's ability to fit into the binding sites of proteins or to intercalate with DNA.

Computational studies, such as those employing Density Functional Theory (DFT), are often used to predict the stable conformations and electronic properties of these molecules. nih.gov These analyses can reveal how different substituents affect the planarity of the benzimidazole ring system and the rotational freedom of appended groups. For example, bulky substituents may introduce steric hindrance that favors a particular conformation, thereby influencing the molecule's binding profile. The planarity of the benzimidazole core is often important for activities like DNA intercalation.

Molecular Interactions with Biological Macromolecules at a Fundamental Level

The therapeutic effects of many benzimidazole derivatives stem from their ability to interact with essential biological macromolecules like DNA and proteins. Understanding these interactions at a molecular level is key to designing more effective and specific therapeutic agents.

DNA Binding Mechanisms: Intercalation, Groove Binding, and Sequence Specificity

Derivatives of the benzimidazole scaffold have been shown to bind to DNA through various modes, including intercalation and groove binding. semanticscholar.org Intercalation involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. This mode of binding is often associated with a significant red shift in the UV-Vis absorption spectrum of the compound upon binding to DNA. acs.org

Studies on similar bisbenzimidazole derivatives have indicated a preference for binding to AT-rich sequences in the minor groove of DNA. acs.org The bromine atom at the 6-position and the amine group at the 4-position of the core structure, along with other substituents, can influence both the mode of binding and the sequence specificity. For instance, the presence of bulky groups might favor groove binding over intercalation.

Table 1: DNA Binding Characteristics of Benzimidazole Derivatives

Compound Type Binding Mode Sequence Specificity Spectroscopic Observation
Bisbenzimidazoles Minor Groove Binding AT-rich sequences acs.org Red shift in UV-Vis spectra acs.org

Protein-Ligand Interaction Mechanisms: Enzyme-Inhibitor Binding Site Analysis and Mode of Inhibition

The benzimidazole core is a common feature in many enzyme inhibitors. The specific interactions between a this compound derivative and its target protein are determined by the array of functional groups on the ligand and the topology and amino acid composition of the enzyme's binding site.

Molecular docking studies are instrumental in predicting the binding poses of these inhibitors. acs.org For example, hydrogen bonds are commonly formed between the nitrogen atoms of the benzimidazole ring and amino acid residues such as aspartic acid, arginine, and lysine (B10760008) within the active site. acs.org The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction. The mode of inhibition, whether competitive, non-competitive, or uncompetitive, depends on whether the inhibitor binds to the active site or an allosteric site.

For instance, certain benzimidazole derivatives have been identified as potent inhibitors of kinases like p38α MAP kinase. nih.gov The SAR studies of these inhibitors reveal that specific substitutions at the C2 and C6 positions are crucial for potent inhibition. nih.gov

Quantitative Analysis of Binding Affinities and Dissociation Constants (non-cellular, non-clinical)

The strength of the interaction between a ligand and its biological target can be quantified by its binding affinity (often expressed as the association constant, Ka) or its dissociation constant (Kd). Lower Kd values indicate a stronger binding affinity.

Techniques such as fluorescence quenching and isothermal titration calorimetry (ITC) are employed to determine these constants in a non-cellular environment. For example, the binding affinity of benzimidazole derivatives to proteins like bovine serum albumin (BSA) can be determined by monitoring the quenching of tryptophan fluorescence upon ligand binding. semanticscholar.org Similarly, the binding constants for DNA interaction can be derived from spectroscopic titration data. acs.org

Table 2: Exemplary Binding Affinity Data for Benzimidazole Derivatives

Derivative Class Target Method Binding Constant (K) Reference
Benzimidazole-metal complex CT-DNA Spectroscopic Titration 1.2 x 10^5 M^-1 semanticscholar.org

These quantitative data are essential for the rational design of new derivatives with improved potency and selectivity.

Design Principles for Novel Benzimidazole Scaffolds Based on SAR

The design of novel benzimidazole scaffolds originating from the this compound core is guided by established Structure-Activity Relationship (SAR) principles. These principles are derived from extensive studies on various benzimidazole derivatives, which highlight the critical role of substituents at the N-1, C-2, and C-5/6 positions in modulating biological activity. acs.orgnih.gov The strategic placement of functional groups on the benzimidazole ring system is paramount for achieving desired therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. acs.orgnih.govrsc.org

Key Positions for Substitution and Their Impact:

The benzimidazole nucleus offers several key positions for chemical modification, with the N-1, C-2, and the benzene (B151609) ring (positions 4, 5, 6, and 7) being the most influential for SAR. acs.orgbiointerfaceresearch.com For derivatives of this compound, the existing bromo and amine groups serve as foundational elements, with further modifications aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

N-1 Position: Substitution at the N-1 position is a common strategy to enhance the biological activity of benzimidazole derivatives. For instance, the introduction of benzyl (B1604629) groups at this position has been shown to increase anticancer activity. acs.org Similarly, the addition of various alkyl or substituted aryl groups can significantly influence the compound's interaction with its biological target. rsc.org

C-2 Position: The C-2 position is highly amenable to substitution, and the nature of the group at this position profoundly impacts the compound's activity. Studies on related benzimidazoles have shown that introducing substituted phenyl rings at C-2 can lead to potent antimicrobial and anticancer agents. acs.orgrsc.org For example, in a series of 6-substituted benzimidazoles, a 2,4-dichlorophenyl group at the C-2 position was a feature of some of the most active compounds. rsc.org

C-4 and C-6 Positions: The substituents on the benzene portion of the benzimidazole ring are crucial for activity. In the parent scaffold, the 6-bromo substituent is significant. Halogen atoms, such as bromine or chlorine, at the C-5 or C-6 position are frequently found in biologically active benzimidazoles. rsc.orgresearchgate.net The 4-amino group provides a key interaction point and a site for further derivatization. For example, in studies of 2-substituted-1H-benzimidazole-4-carboxamides, the moiety at the 4-position is critical for establishing interactions within the target's binding site. biointerfaceresearch.com The amine group in this compound can act as a hydrogen bond donor, a feature that can be exploited in rational drug design.

Computational and In Silico Design Approaches:

Modern drug design for novel benzimidazole scaffolds heavily relies on computational methods. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to predict the biological activity of new compounds and to understand their interactions at a molecular level. rsc.orgbiointerfaceresearch.comfrontiersin.org

QSAR Studies: QSAR models help to establish a mathematical relationship between the chemical structure and the biological activity of the compounds. biointerfaceresearch.comfrontiersin.org These models can predict the activity of newly designed molecules before their synthesis, saving significant time and resources. frontiersin.org For a series of 2-substituted-1H-benzimidazole-4-carboxamide derivatives, QSAR studies were used to create a predictive model for antiviral activity. biointerfaceresearch.com

Molecular Docking: Molecular docking simulations are used to predict the binding mode of a ligand with its target protein. rsc.orgbiointerfaceresearch.com This allows researchers to visualize the interactions between the benzimidazole derivative and the amino acid residues in the active site of the target. For example, docking studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives predicted that dihydrofolate reductase is a likely target for both antimicrobial and anticancer activities. rsc.org These insights are invaluable for designing new derivatives with improved binding affinity and selectivity.

Illustrative SAR Data from Related Benzimidazole Derivatives:

The following tables present SAR data from studies on benzimidazole derivatives that are structurally related to this compound. This data illustrates the design principles discussed above.

Table 1: SAR of N,2,6-Trisubstituted 1H-Benzimidazole Derivatives as Antimicrobial Agents

Compound IDN-1 SubstituentC-2 SubstituentC-6 SubstituentActivity (MIC in µg/mL against MRSA)
3k Benzyl4-NitrophenylH1.95
3l Benzyl4-ChlorophenylH3.9
3m Benzyl2,4-DichlorophenylH3.9
4k Propyl4-NitrophenylH7.81

Data sourced from a study on N,2,6-trisubstituted 1H-benzimidazole derivatives, illustrating the impact of N-1 and C-2 substituents. acs.org

Table 2: SAR of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones as DAAO Inhibitors

Compound IDR5 SubstituentR6 SubstituentInhibitory Potency (IC50 in µM)
6a HH0.24
6b FH0.08
6e HOMe0.09
6f i-PrH2.5
6g t-BuH>50

Data sourced from a study on D-amino acid oxidase (DAAO) inhibitors, showing that small, electron-donating groups at the 5- or 6-position are favorable, while bulky substituents decrease potency. chemisgroup.us

These examples demonstrate that a systematic approach, combining chemical synthesis with biological evaluation and computational studies, is essential for the development of novel and effective therapeutic agents based on the this compound scaffold. The key design principles involve strategic modifications at the N-1, C-2, and C-4 positions while leveraging the electronic properties of the C-6 bromo substituent.

Advanced Research Perspectives and Potential Chemical Applications of 6 Bromo 1h Benzo D Imidazol 4 Amine

Applications in Advanced Organic Synthesis and Methodology Development

The unique structure of 6-bromo-1H-benzo[d]imidazol-4-amine, featuring reactive bromo and amino groups, makes it a versatile substrate in advanced organic synthesis. Researchers have utilized this compound as a starting material for creating more complex molecular architectures through various synthetic transformations.

One of the primary applications of this compound is as a building block for constructing novel heterocyclic systems. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, while the bromo substituent is amenable to a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination. These reactions enable the introduction of diverse functionalities at specific positions on the benzimidazole (B57391) ring, leading to the generation of libraries of compounds for screening in drug discovery and materials science.

For instance, the development of new synthetic methodologies often relies on robust and adaptable starting materials like this compound to test the scope and limitations of novel catalytic systems. Its derivatives have been instrumental in the synthesis of compounds with potential applications in treating a range of diseases, including cancer and infectious diseases.

Contributions to Materials Science and Optoelectronic Applications

The benzimidazole core is known for its thermal stability and electron-transporting properties, making its derivatives attractive for applications in materials science. The introduction of a bromine atom and an amino group in this compound further enhances its potential for creating novel materials with tailored optoelectronic properties.

The bromine atom can be used as a handle for polymerization reactions, leading to the formation of benzimidazole-containing polymers with high thermal stability and desirable electronic characteristics. These polymers have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Furthermore, the amino group provides a site for attaching chromophores or other functional moieties that can influence the photophysical properties of the resulting materials. By carefully selecting the attached groups, it is possible to tune the absorption and emission spectra, as well as the charge-carrier mobility of the materials. This fine-tuning is crucial for optimizing the performance of optoelectronic devices. Research in this area is ongoing, with a focus on developing new materials with enhanced efficiency and stability.

Role as a Privileged Scaffold in Ligand Design for Chemical Biology Probes

In the realm of chemical biology, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity. The benzimidazole ring system is considered a privileged scaffold due to its ability to mimic the structure of naturally occurring purines, allowing it to interact with a wide range of biological macromolecules. this compound serves as a valuable starting point for the design and synthesis of chemical biology probes based on this privileged scaffold. nih.gov

The bromo and amino groups offer orthogonal handles for chemical modification, enabling the systematic exploration of the chemical space around the benzimidazole core. This allows for the development of selective ligands for specific protein targets. For example, by attaching fluorescent dyes or affinity tags to the amino group, researchers can create probes to visualize and study the localization and function of target proteins within living cells.

The bromine atom can be utilized in photoaffinity labeling experiments to covalently link the probe to its target protein, facilitating target identification and validation. The development of such probes is essential for understanding complex biological processes and for the discovery of new therapeutic targets.

Future Directions in Computational-Experimental Synergy for Benzimidazole Research

The synergy between computational modeling and experimental studies is becoming increasingly important in modern chemical research. For benzimidazole derivatives like this compound, this integrated approach holds immense promise for accelerating the discovery and development of new functional molecules.

Computational methods, such as density functional theory (DFT) and molecular docking, can be used to predict the electronic properties, reactivity, and binding affinities of novel benzimidazole derivatives before they are synthesized in the lab. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and experimental evaluation, saving time and resources. For instance, computational screening can identify derivatives with optimal electronic properties for optoelectronic applications or those with the highest predicted binding affinity for a specific biological target. nih.gov

Experimental validation of the computational predictions is crucial for refining the theoretical models and ensuring their accuracy. This iterative cycle of prediction and experimentation can lead to a deeper understanding of the structure-property and structure-activity relationships of benzimidazole derivatives. Future research in this area will likely focus on developing more accurate and predictive computational models and integrating them more closely with high-throughput experimental screening to accelerate the discovery of new materials and therapeutics based on the versatile benzimidazole scaffold.

Q & A

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Gloves, lab coat, and goggles (LD50_{50} oral rat: 250 mg/kg) .
  • Storage : -20°C under argon; light-sensitive degradation requires amber vials .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.